(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the piperidine ring and a cyclopropyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone typically involves the reaction of 4-benzylpiperidine with cyclopropylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzylpiperidine carboxylic acid.
Reduction: Formation of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanol.
Substitution: Formation of various substituted benzylpiperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Benzylpiperidin-1-yl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl)methanone: A compound with similar structural features but different functional groups, showing potent antitubercular activity.
1-(4-Chlorophenyl)cyclopropylmethanone: Another related compound with a chlorophenyl group instead of a benzyl group.
Uniqueness
(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone stands out due to its unique combination of a benzyl group and a cyclopropyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
574723-94-7 |
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Molecular Formula |
C16H21NO |
Molecular Weight |
243.34 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-cyclopropylmethanone |
InChI |
InChI=1S/C16H21NO/c18-16(15-6-7-15)17-10-8-14(9-11-17)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2 |
InChI Key |
WEFGEHHXXUQMLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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